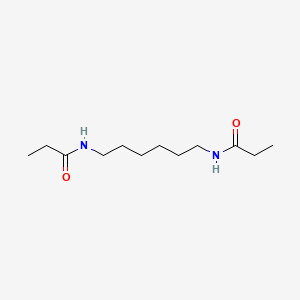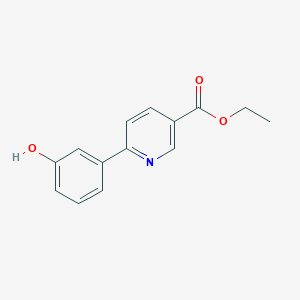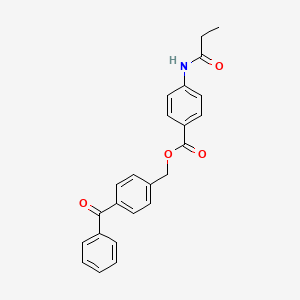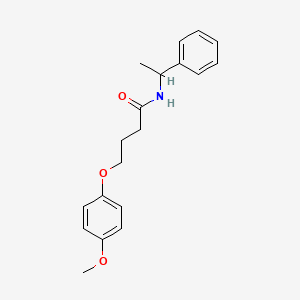![molecular formula C18H19NO2 B5211850 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one, also known as FEC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. FEC belongs to the class of chalcones, which are known for their diverse biological activities.
Mecanismo De Acción
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one exerts its biological activity through various mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant enzymes. Furthermore, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function. This compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. Additionally, it has been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, there are also limitations to using this compound in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experimental settings. Additionally, its pharmacokinetic properties are not well understood, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to understand its mechanism of action and potential therapeutic benefits in these conditions. Additionally, there is growing interest in the use of chalcones as anticancer agents. Further studies are needed to understand the molecular mechanisms underlying the anticancer activity of this compound and to optimize its efficacy and safety in vivo. Finally, there is potential for the development of novel derivatives of this compound with improved pharmacokinetic properties and efficacy. These derivatives could be developed through structure-activity relationship studies and could lead to the development of new therapeutic agents.
Métodos De Síntesis
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one can be synthesized through a multistep process involving the condensation of 2-acetyl furan and 2-phenylethylamine. This reaction yields the intermediate 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-penten-1-one, which is then cyclized to form this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for research purposes.
Aplicaciones Científicas De Investigación
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
5-(furan-2-yl)-3-(2-phenylethylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17-12-15(18-7-4-10-21-18)11-16(13-17)19-9-8-14-5-2-1-3-6-14/h1-7,10,13,15,19H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOOONPCZRSLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCCC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)
![N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5211777.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)

![4-{[2-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5211799.png)


![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)


![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)
